molecular formula C9H6ClNO2S B7981628 Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate

Cat. No.: B7981628
M. Wt: 227.67 g/mol
InChI Key: PARMHVMDAVPNBG-UHFFFAOYSA-N
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Description

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is a heterocyclic compound that belongs to the class of isothiazoles. This compound is characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a chlorine atom and a carboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-chlorobenzo[d]isothiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 2-chlorobenzoyl isothiocyanate in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted isothiazoles.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is used in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 3-chlorobenzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-chlorobenzo[d]isothiazole-6-carboxylate is unique due to the presence of both the chlorine atom and the ester group, which confer distinct reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3-chloro-1,2-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO2S/c1-13-9(12)5-2-3-6-7(4-5)14-11-8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARMHVMDAVPNBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=NS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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